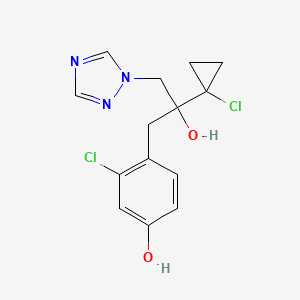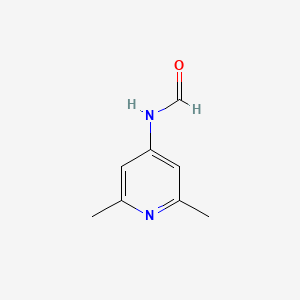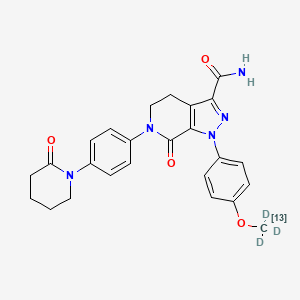
プロチオコナゾール-4-ヒドロキシ-デスチオ
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Prothioconazole-4-hydroxy-desthio is a complex organic compound that belongs to the class of triazoles. This compound is characterized by the presence of a chlorocyclopropyl group, a hydroxy group, and a triazole ring, making it a unique and versatile molecule in various scientific fields.
科学的研究の応用
Prothioconazole-4-hydroxy-desthio has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in developing new pharmaceuticals.
Industry: Utilized in the production of agrochemicals and other industrial products.
作用機序
Target of Action
Prothioconazole-4-hydroxy-desthio, also known as 3-Chloro-4-[2-(1-chlorocyclopropyl)-2-hydroxy-3-(1,2,4-triazol-1-yl)propyl]phenol, is a systemic triazolinthione fungicide . Its primary targets are diseases caused by Ascomycetes, Basidiomycetes, and Deuteromycetes in cereals, oilseed rape, and peanuts .
Mode of Action
The compound interferes with the synthesis of ergosterol in the target fungi by inhibiting CYP51 . CYP51 catalyzes the demethylation at C14 of lanosterol or 24-methylene dihydrolanosterol . This inhibition leads to morphological and functional changes in the fungal cell membrane .
Biochemical Pathways
The inhibition of CYP51 disrupts the synthesis of ergosterol, a crucial component of fungal cell membranes . This disruption affects the integrity and function of the cell membrane, leading to the death of the fungus .
Pharmacokinetics
In rats, the compound is rapidly and extensively absorbed from the gastrointestinal tract . The highest concentrations of the compound were found in the gastrointestinal tract and liver . Excretion was initially extensive and relatively rapid, mainly via the feces . Extensive biliary excretion was shown in bile-duct cannulated rats .
Result of Action
The result of the compound’s action is the effective control of diseases caused by Ascomycetes, Basidiomycetes, and Deuteromycetes in various crops . By inhibiting the synthesis of ergosterol, the compound disrupts the integrity and function of the fungal cell membrane, leading to the death of the fungus .
Action Environment
The action of Prothioconazole-4-hydroxy-desthio can be influenced by environmental factors. For instance, the compound is of low persistence in soil in both laboratory and field studies . The compound is also widely used to control diseases on various crops, and its application may be influenced by environmental conditions such as temperature, humidity, and rainfall .
生化学分析
Biochemical Properties
Prothioconazole-4-hydroxy-desthio’s fungicidal properties can be attributed to its ability to inhibit CYP51A1 . CYP51A1 is an enzyme involved in the biosynthesis of ergosterol, a key component of fungal cell membranes . By inhibiting this enzyme, Prothioconazole-4-hydroxy-desthio disrupts the integrity of the fungal cell membrane, leading to the death of the fungus .
Cellular Effects
In terms of cellular effects, Prothioconazole-4-hydroxy-desthio has been shown to inhibit the activity, growth, and reproduction of Daphnia magna, a type of aquatic zooplankton . This indicates that Prothioconazole-4-hydroxy-desthio can have significant impacts on cellular processes and functions .
Molecular Mechanism
The molecular mechanism of Prothioconazole-4-hydroxy-desthio involves binding to the active site of the CYP51A1 enzyme, thereby inhibiting its function . This binding interaction disrupts the normal biosynthesis of ergosterol, leading to alterations in the structure and function of the fungal cell membrane .
Temporal Effects in Laboratory Settings
Prothioconazole-4-hydroxy-desthio has been found to have low persistence in soil in both laboratory and field studies . It degrades over time, with a half-life ranging from 0.07 to 1.27 days in laboratory settings .
Dosage Effects in Animal Models
In animal models, the effects of Prothioconazole-4-hydroxy-desthio vary with dosage . For example, in Daphnia magna, the 48-hour EC50 (concentration for 50% of the maximal effect) of Prothioconazole-4-hydroxy-desthio was found to be 5.19 mg/L . This indicates that higher doses of Prothioconazole-4-hydroxy-desthio can have more pronounced effects on the activity, growth, and reproduction of these organisms .
Metabolic Pathways
Prothioconazole-4-hydroxy-desthio is involved in the metabolic pathway of ergosterol biosynthesis . It interacts with the enzyme CYP51A1, which is crucial for the conversion of lanosterol to ergosterol .
Transport and Distribution
It is known that Prothioconazole-4-hydroxy-desthio can be absorbed and distributed in various tissues in animals, as evidenced by its detection in cattle milk and tissues .
Subcellular Localization
Given its mode of action, it is likely that it localizes to the endoplasmic reticulum, where the CYP51A1 enzyme is typically found
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Prothioconazole-4-hydroxy-desthio typically involves multiple steps. One common method includes the reaction of 1-chlorocyclopropyl ketone with 1,2,4-triazole under basic conditions to form the triazole ring. This intermediate is then reacted with 3-chloro-4-hydroxybenzaldehyde in the presence of a suitable catalyst to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency .
化学反応の分析
Types of Reactions
Prothioconazole-4-hydroxy-desthio undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced to remove the chlorine atoms, resulting in a less chlorinated derivative.
Substitution: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydroxide, potassium tert-butoxide.
Major Products
The major products formed from these reactions include various derivatives with altered functional groups, which can be further utilized in different applications .
類似化合物との比較
Similar Compounds
- 2-(1-Chlorocyclopropyl)-1-(2-chlorophenyl)-3-(1H-1,2,4-triazol-1-yl)propan-2-ol
- 2-[2-(1-Chlorocyclopropyl)-3-(2-chlorophenyl)-2-hydroxypropyl]-1,2-dihydro-1,2,4-triazole-3-thione
Uniqueness
Compared to similar compounds, Prothioconazole-4-hydroxy-desthio stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .
特性
IUPAC Name |
3-chloro-4-[2-(1-chlorocyclopropyl)-2-hydroxy-3-(1,2,4-triazol-1-yl)propyl]phenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15Cl2N3O2/c15-12-5-11(20)2-1-10(12)6-14(21,13(16)3-4-13)7-19-9-17-8-18-19/h1-2,5,8-9,20-21H,3-4,6-7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZPNFTVYLXGBPC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C(CC2=C(C=C(C=C2)O)Cl)(CN3C=NC=N3)O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15Cl2N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401020499 |
Source


|
| Record name | 3-Chloro-4-[2-(1-chlorocyclopropyl)-2-hydroxy-3-(1,2,4-triazol-1-yl)propyl]phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401020499 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
856045-88-0 |
Source


|
| Record name | 3-Chloro-4-[2-(1-chlorocyclopropyl)-2-hydroxy-3-(1,2,4-triazol-1-yl)propyl]phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401020499 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![(2S)-N-[(1S,9R,16S,19S)-19-Tert-butyl-4-fluoro-22-[4-(hydroxymethyl)-1,3-oxazol-2-yl]-17-oxo-10,26-dioxa-8,18,21-triazahexacyclo[12.9.2.120,23.01,9.02,7.011,24]hexacosa-2(7),3,5,11(24),12,14(25),20,22-octaen-16-yl]-2-hydroxy-3-methylbutanamide](/img/structure/B590851.png)
![1H-4,7-Methanopyrrolo[2,3-c]pyridine](/img/structure/B590855.png)
![4-(4-[1,1'-Biphenyl]-4-yl-4-hydroxy-1-piperidinyl)-1-(4-fluorophenyl)-1-butanone](/img/structure/B590857.png)

![5-O-Benzyl 1-O-tert-butyl (2S)-2-[bis[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]pentanedioate](/img/structure/B590863.png)
